molecular formula C7H11NO3 B1288441 Acetic acid, isocyanato-, 1,1-dimethylethyl ester CAS No. 113238-61-2

Acetic acid, isocyanato-, 1,1-dimethylethyl ester

Cat. No. B1288441
M. Wt: 157.17 g/mol
InChI Key: JPGTZLMGEUIJGV-UHFFFAOYSA-N
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Patent
US08969557B2

Procedure details

Into a 500-mL 3-necked round-bottom flask was placed tert-butyl 2-aminoacetate (135.1, 5.9 g, 44.98 mmol, 1.00 equiv). Then dichloromethane (180 mL) and ditrichloromethyl carbonate (4.43 g, 14.93 mmol, 0.33 equiv) were added at 0° C. After 30 min triethylamine (13.65 g, 134.89 mmol, 3.00 equiv) was added to the above mixture. The resulting solution was stirred for 4 h at 5-10° C. in a water/ice bath. The solids were filtered out. The filtrate was concentrated under vacuum. The resulting solution was diluted with 50 mL of ethyl ether. The solids were filtered out. The resulting mixture was concentrated under vacuum. Purification afforded 7.1 g (crude) of tert-butyl 2-isocyanatoacetate (135.2) as a yellow oil.
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
13.65 g
Type
reactant
Reaction Step Two
Quantity
4.43 g
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[C:10](OC(Cl)(Cl)Cl)(OC(Cl)(Cl)Cl)=[O:11].C(N(CC)CC)C>ClCCl>[N:1]([CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])=[C:10]=[O:11]

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
NCC(=O)OC(C)(C)C
Step Two
Name
Quantity
13.65 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.43 g
Type
reactant
Smiles
C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
Name
Quantity
180 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 4 h at 5-10° C. in a water/ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL 3-necked round-bottom flask was placed
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with 50 mL of ethyl ether
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(=C=O)CC(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: CALCULATEDPERCENTYIELD 302.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.